

Technical Guide: 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

Cat. No.: B154778

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of **2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid**, a key heterocyclic building block in pharmaceutical synthesis. It covers its chemical properties, detailed synthetic protocols, and its relevance in the development of therapeutic agents, particularly as a precursor to xanthine oxidase inhibitors.

Chemical and Physical Properties

2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid is a crystalline solid primarily utilized as a synthetic intermediate in the development of more complex pharmaceutical compounds.[\[1\]](#)[\[2\]](#) Its core structure, featuring a pyridine ring linked to a substituted thiazole, is a common motif in medicinal chemistry.

Property	Data	Reference(s)
Molecular Weight	220.25 g/mol	[2]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₂ S	[1] [2]
CAS Number	39091-01-5	[1] [2]
Canonical SMILES	CC1=C(C(=O)O)SC(=N1)C2=CC=NC=C2	[1]
InChI Key	CJLQNROYBZEUGH-UHFFFAOYSA-N	[1]
Appearance	Crystalline solid	[1]
Purity	Typically ≥98%	[1]
Melting Point	221-226 °C (Decomposition) Value for 2-(2-Pyridyl) isomer, expected to be similar.	[3]
Solubility	DMF: 1.5 mg/mL; DMSO: 2 mg/mL; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	[1]
Alternate Names	4-methyl-2-(3-pyridinyl)-5-thiazolecarboxylic acid	[2]

Experimental Protocols: Synthesis

The primary route for synthesizing the 2-(pyridyl)-4-methyl-thiazole-5-carboxylic acid scaffold is a variation of the Hantzsch thiazole synthesis.[\[4\]](#)[\[5\]](#) The process typically involves two main stages: the formation of the ethyl ester intermediate followed by its hydrolysis to yield the final carboxylic acid.

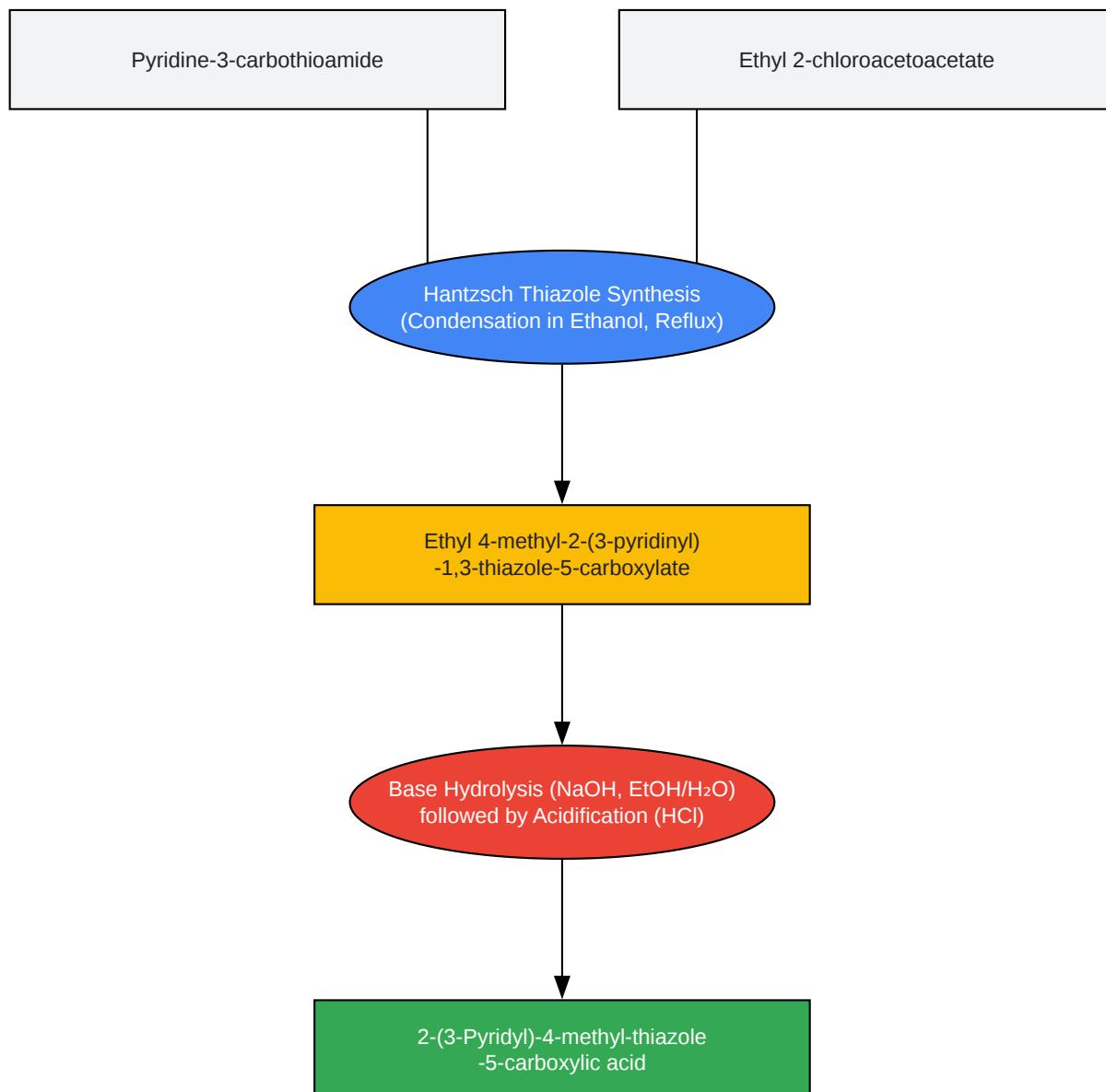
Stage 1: Synthesis of Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate

This step involves the condensation of a pyridine-containing thioamide with an α -halo ketoester.

- Reactants:
 - 3-Pyridinecarboximidamide (or its thioamide equivalent, pyridine-3-carbothioamide).
 - Ethyl 2-chloroacetoacetate.
- Procedure:
 - Equimolar amounts of 3-pyridinecarboximidamide and ethyl 2-chloroacetoacetate are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.[\[5\]](#)
 - The mixture is heated under reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product.
 - The solution is often neutralized or made slightly basic by adding a solution of sodium carbonate or a similar base to facilitate the precipitation of the crude product.[\[6\]](#)
 - The resulting solid is collected by filtration, washed with water, and then dried.
 - Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure ethyl ester intermediate.

Stage 2: Hydrolysis to 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid

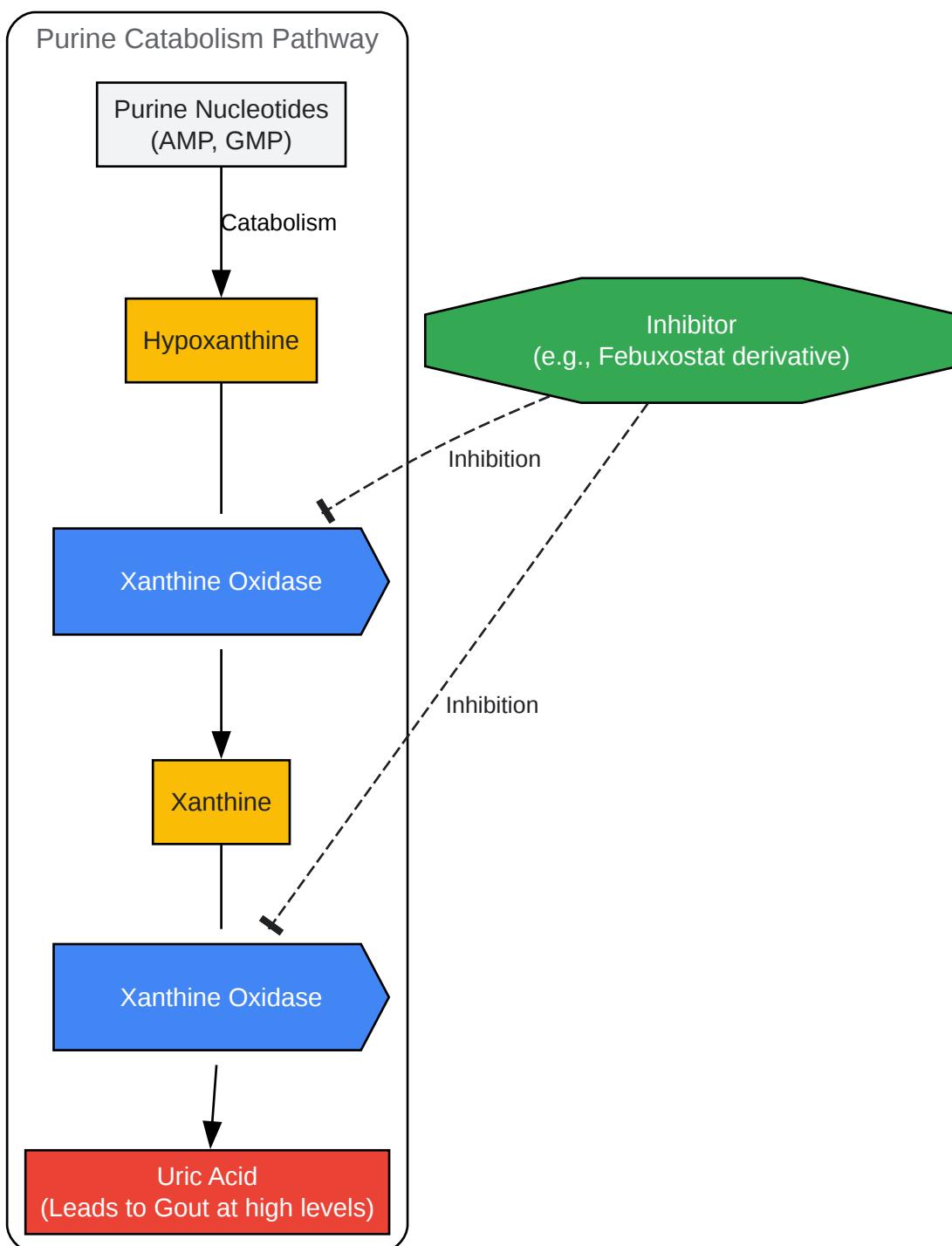
The final step is the conversion of the ester to the carboxylic acid.


- Reactant:
 - Ethyl 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylate.
- Procedure:
 - The ethyl ester from Stage 1 is suspended in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH).

- The mixture is heated to reflux and stirred for 1-2 hours until the hydrolysis is complete (monitored by TLC).
- After cooling the reaction mixture to room temperature, the ethanol is typically removed under reduced pressure.
- The remaining aqueous solution is diluted with water and then acidified to a pH of approximately 4-5 using a mineral acid like hydrochloric acid (HCl).
- The acidic conditions cause the carboxylic acid to precipitate out of the solution.
- The solid product is collected by filtration, washed thoroughly with cold water to remove residual salts, and dried under vacuum to yield **2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid**.

Visualized Workflows and Pathways

Synthesis Workflow


The following diagram illustrates the two-stage synthesis protocol from commercially available starting materials to the final product.

[Click to download full resolution via product page](#)

Caption: A typical two-step synthesis of the title compound.

Biological Signaling Pathway: Xanthine Oxidase Inhibition

Derivatives of **2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid** are precursors to potent non-purine selective inhibitors of xanthine oxidase, an essential enzyme in purine metabolism. The drug Febuxostat, which shares a similar core structure, is a prime example. Inhibiting this enzyme is a key therapeutic strategy for treating hyperuricemia and gout.

[Click to download full resolution via product page](#)

Caption: Inhibition of the purine catabolism pathway by a XO inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilicic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- To cite this document: BenchChem. [Technical Guide: 2-(3-Pyridyl)-4-methyl-thiazole-5-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154778#2-3-pyridyl-4-methyl-thiazole-5-carboxylic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com